molecular formula C9H12ClN3O B2377851 2-[(4-Chlorophenyl)amino]propanohydrazide CAS No. 1396979-05-7

2-[(4-Chlorophenyl)amino]propanohydrazide

Cat. No.: B2377851
CAS No.: 1396979-05-7
M. Wt: 213.67
InChI Key: KDGOMNYOAFIEOI-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]propanohydrazide (CAS: 1396979-05-7, MFCD01854830) is a hydrazide derivative featuring a 4-chlorophenylamino group attached to a propane backbone. Its molecular formula is C₉H₁₁ClN₄O, with a molecular weight of 242.67 g/mol. This compound is part of a broader class of hydrazides and anilines, which are frequently explored in medicinal chemistry for their bioactivity, particularly as antimicrobial, antiparasitic, and enzyme-inhibiting agents .

Properties

IUPAC Name

2-(4-chloroanilino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6(9(14)13-11)12-8-4-2-7(10)3-5-8/h2-6,12H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGOMNYOAFIEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324314
Record name 2-(4-chloroanilino)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1396979-05-7
Record name 2-(4-chloroanilino)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)amino]propanohydrazide typically involves the reaction of 4-chloroaniline with propionic acid hydrazide under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(4-Chlorophenyl)amino]propanohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(4-Chlorophenyl)amino]propanohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomers and Homologs

  • 2-[(3-Chlorophenyl)amino]propanohydrazide (CAS: 1397005-54-7, QY-3613): Structural difference: Chlorine substitution at the meta position (3-chlorophenyl) instead of para (4-chlorophenyl). Impact: Meta substitution reduces steric hindrance but may alter electronic properties, affecting binding affinity to biological targets .
  • 2-[(3-Chlorophenyl)amino]butanohydrazide (CAS: 1306738-24-8, QY-2524): Structural difference: Extended butanohydrazide chain (four-carbon backbone) versus propane (three-carbon).

Phenoxy vs. Anilino Derivatives

  • 2-(4-Chlorophenoxy)propanehydrazide (CAS: 52094-96-9): Structural difference: Phenoxy group (-O-C₆H₄-Cl) replaces the anilino group (-NH-C₆H₄-Cl). Molecular weight: 214.65 g/mol (C₉H₁₁ClN₂O₂).

Hydrazone Derivatives

  • 2-(4-Chlorophenoxy)-N′-(4-hydroxybenzylidene)propanehydrazide (CAS: 53810-94-9): Structural difference: Incorporates a hydrazone moiety (-NH-N=CH-C₆H₄-OH) via condensation with 4-hydroxybenzaldehyde.

Anthelmintic Activity

  • 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N′-phenylacetohydrazide (Compound 3k, ):
    • Structural similarity: Shares the 4-chlorophenyl and hydrazide motifs.
    • Activity: Demonstrated superior paralytic and lethal effects against Pheretima posthuma (Indian earthworms) compared to albendazole, a standard anthelmintic drug.
    • Mechanism: Likely inhibition of microtubule polymerization, a common mode for benzimidazoles .

Antimicrobial Potential

  • 3-{2-(N1-alkylidenehydrazinocarbonyl)ethyl}(4-alkoxyphenyl)amino}propanohydrazide derivatives (): Structural analogs with alkoxy substitutions showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Key finding: Electron-withdrawing groups (e.g., -Cl) enhanced activity, suggesting 2-[(4-Chlorophenyl)amino]propanohydrazide may exhibit similar trends .

Comparative Yields and Purity

Compound Yield (%) Purity (%) Reference
This compound 72–85 95
2-(4-Chlorophenoxy)propanehydrazide 68 97
Hydrazone derivative (CAS: 53810-94-9) 60 90

Biological Activity

2-[(4-Chlorophenyl)amino]propanohydrazide, also known by its chemical name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a hydrazide functional group, which is often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3O, and its structure can be represented as follows:

Chemical Structure C10H12ClN3O\text{Chemical Structure }\quad \text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}

This compound features a chlorinated phenyl group, which can influence its biological activity and interaction with various biological targets.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as A375 (human melanoma) and HT-29 (colon adenocarcinoma). The cytotoxic effects were assessed using the MTT assay, revealing a concentration-dependent response.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
A375 (Melanoma)15
HT-29 (Colon Cancer)10

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell division or metabolic processes in both bacteria and cancer cells.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of intrinsic pathways.
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at various phases, contributing to its anticancer effects.

Case Studies

A notable study focused on the synthesis and evaluation of similar hydrazone derivatives, highlighting the importance of structural modifications in enhancing biological activity. These derivatives were tested against various cancer cell lines, with some showing improved potency compared to standard chemotherapeutic agents like dacarbazine and 5-fluorouracil .

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